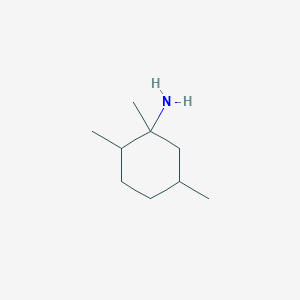

1,2,5-Trimethylcyclohexan-1-amine

Description

Overview of Aliphatic Cyclic Amine Derivatives in Organic Chemistry

Aliphatic cyclic amines, a class of organic compounds featuring a saturated carbon ring structure bearing an amine functional group, are of fundamental importance in organic chemistry. These compounds, including derivatives of cyclohexanamine, serve as versatile building blocks in the synthesis of a wide array of more complex molecules. Their utility stems from the reactivity of the amine group, which can undergo a variety of chemical transformations, and the conformational properties of the cyclohexane (B81311) ring, which can influence the stereochemical outcome of reactions.

Cyclohexylamines are integral to the production of pharmaceuticals, agrochemicals, and materials. The nitrogen atom's lone pair of electrons imparts basicity and nucleophilicity to these molecules, making them key reactants in reactions such as acylation, alkylation, and the formation of Schiff bases. The specific orientation of substituents on the cyclohexane ring (axial versus equatorial) can have a profound impact on the reactivity and biological activity of the resulting compounds, a central concept in stereochemistry and medicinal chemistry.

Rationale for Comprehensive Investigation of 1,2,5-Trimethylcyclohexan-1-amine

A comprehensive investigation into this compound would be a logical extension of the study of substituted cyclohexylamines. The specific placement of the three methyl groups in relation to the amine functionality would be expected to confer unique stereochemical and electronic properties. Understanding these properties could provide valuable insights into structure-activity relationships within this class of compounds.

Theoretically, the isomeric purity and conformational preferences of this compound could influence its potential applications, for instance, as a chiral auxiliary in asymmetric synthesis or as a precursor to novel biologically active molecules. A thorough study would typically involve its synthesis, spectroscopic characterization, and evaluation in various chemical reactions.

Current Landscape of Research on Substituted Cyclohexylamines

The current body of scientific literature is rich with research on a multitude of substituted cyclohexylamines. A significant portion of this research focuses on isomers that are readily accessible or have demonstrated significant industrial or pharmacological importance. For example, isophorone (B1672270) diamine (3-aminomethyl-3,5,5-trimethylcyclohexylamine), a structural isomer of the target compound, is a well-documented and widely used curing agent for epoxy resins. prepchem.comsigmaaldrich.comfishersci.casigmaaldrich.comgoogle.comnih.govoecd.org Its synthesis, properties, and applications have been extensively detailed in patents and academic publications.

Other related compounds, such as N-alkylated or differently methylated cyclohexylamines, have also been synthesized and studied. bldpharm.comevitachem.com However, a detailed search of chemical databases and scientific literature reveals a stark lack of specific research dedicated to this compound. While the parent hydrocarbon, 1,2,5-trimethylcyclohexane, is a known compound, nist.gov the corresponding amine at the 1-position does not appear to have been the subject of focused investigation. This absence of data prevents a detailed discussion of its synthesis, properties, and research findings.

Structure

3D Structure

Properties

Molecular Formula |

C9H19N |

|---|---|

Molecular Weight |

141.25 g/mol |

IUPAC Name |

1,2,5-trimethylcyclohexan-1-amine |

InChI |

InChI=1S/C9H19N/c1-7-4-5-8(2)9(3,10)6-7/h7-8H,4-6,10H2,1-3H3 |

InChI Key |

YUSAQMKNROQUKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(C1)(C)N)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,5 Trimethylcyclohexan 1 Amine

Stereoselective Synthesis Strategies Towards 1,2,5-Trimethylcyclohexan-1-amine

The creation of this compound with a defined stereochemistry is a complex task requiring precise control over the formation of its three stereocenters. The key starting material for many of these syntheses is 2,5-dimethylcyclohexanone (B1332106), which itself exists as a mixture of cis and trans isomers. The final stereochemical outcome of the amine is therefore dependent on both the stereochemistry of the starting ketone and the stereoselectivity of the amination step.

Asymmetric hydrogenation is a powerful tool for establishing chirality in cyclic molecules. While direct asymmetric hydrogenation of a pre-formed enamine of 2,5-dimethylcyclohexanone could in principle yield chiral this compound, the more common approach involves the asymmetric hydrogenation of a suitable precursor, followed by amination.

One strategy involves the asymmetric hydrogenation of a C=C bond in a cyclohexene (B86901) precursor to establish the desired stereochemistry of the methyl groups, followed by conversion of a carbonyl group to the amine. For instance, chiral catalysts based on transition metals like rhodium, ruthenium, and iridium, complexed with chiral ligands, are widely used for the asymmetric hydrogenation of prochiral olefins. dicp.ac.cn

Another approach is the asymmetric hydrogenation of the C=N bond of an imine or a related derivative. The direct asymmetric hydrogenation of imines is a highly efficient method for producing chiral amines. acs.org Iridium catalysts, in particular, have shown excellent performance in the direct hydrogenation of imines. For the synthesis of this compound, this would involve the formation of the N-unsubstituted or N-substituted imine of 2,5-dimethylcyclohexanone, followed by asymmetric hydrogenation. The choice of chiral ligand and metal catalyst is crucial for achieving high enantioselectivity and diastereoselectivity.

A notable development in this area is the use of chiral phosphoric acid (CPA) catalysts in photoredox-mediated [4+2] cycloadditions, which can produce highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivity and moderate to good enantioselectivity. acs.orgnih.gov While not a direct hydrogenation, this method highlights the use of chiral catalysts to control stereochemistry during ring formation, which can be a viable pathway to chiral cyclohexanamine precursors.

Reductive amination is a cornerstone of amine synthesis and a direct route to this compound from 2,5-dimethylcyclohexanone. This reaction involves the condensation of the ketone with an amine (in this case, methylamine (B109427) or ammonia (B1221849) followed by methylation) to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. The stereochemical outcome of this reaction is highly dependent on the reducing agent, catalyst, and reaction conditions.

The direct reductive amination of ketones with amines can be achieved using various reducing agents, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are known to be selective for the reduction of the iminium ion over the ketone. organic-chemistry.org For sterically hindered ketones like 2,5-dimethylcyclohexanone, harsher conditions or more reactive reagents might be necessary.

Catalytic reductive amination using molecular hydrogen is a more atom-economical and scalable approach. A variety of catalysts have been employed for this purpose, including those based on palladium, platinum, nickel, and rhodium. For instance, a Pd0.5Ru0.5-PVP catalyst has been shown to be effective in the one-pot synthesis of cyclohexylamine from nitrobenzene (B124822) via hydrogenation. rsc.org Iron complexes with cyclopentadienone ligands have also been developed for the transfer hydrogenation of imines, offering a more sustainable alternative to noble metal catalysts. chemistryviews.org

The diastereoselectivity of the reductive amination of substituted cyclohexanones is a critical consideration. The approach of the hydride to the imine intermediate can be influenced by the existing stereocenters, leading to a mixture of diastereomers. The use of specific catalysts can influence this selectivity. For example, Re2O7/NaPF6 has been used for the stereoselective direct reductive amination of 2-alkyl cyclohexanones with protected amines, yielding excellent diastereoselectivity. rsc.org

A study on the diastereoselective reductive amination of aryl trifluoromethyl ketones with α-amino esters highlights the potential for controlling stereochemistry in similar systems. nih.gov Furthermore, the use of chiral auxiliaries, such as in the Ellman sulfinamide methodology, can be employed to install the amine group in a stereoselective manner. acs.org

| Catalyst System | Substrate | Amine Source | Reducing Agent | Key Features |

| Ru(OAc)₂{(S)-binap} | 2-Acetyl-6-substituted pyridines | Ammonium (B1175870) trifluoroacetate (B77799) | H₂ | Highly enantioselective direct asymmetric reductive amination. acs.org |

| Re₂O₇/NaPF₆ | 2-Alkyl cyclohexanones | Protected amines (Cbz-, Boc-, etc.) | H₂ | Excellent chemoselectivity and diastereoselectivity. rsc.org |

| Zirconocene hydride | Sulfinyl ketimines | - | Schwartz's reagent | Highly chemo- and stereoselective reduction. acs.orgnih.gov |

| Pd/C | Nitroarenes | - | H₂ | One-pot synthesis of cyclohexylamines. rsc.org |

| Iron complexes | Imines | - | Isopropanol (B130326) (transfer hydrogenation) | Sustainable alternative to noble metals. chemistryviews.org |

The construction of the 1,2,5-trimethylcyclohexane skeleton with the desired stereochemistry can be achieved through various cyclization reactions. These methods often involve the formation of one or more carbon-carbon bonds to close the ring.

A cascade inter–intramolecular double Michael addition strategy has been reported for the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates, achieving complete diastereoselectivity in many cases. beilstein-journals.orgnih.gov While the substitution pattern is different, this demonstrates the power of cascade reactions to build complex cyclic systems with high stereocontrol.

Another approach involves the diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via the conjugate addition of curcumins to arylidenemalonates. beilstein-journals.org These methods provide access to the core cyclohexanone (B45756) structure, which can then be further functionalized.

Intramolecular Mizoroki–Heck annulations have been utilized for the diastereoselective synthesis of spiroindolines, showcasing a method to create quaternary carbon centers with high stereocontrol. nih.gov While not directly applicable to the synthesis of this compound, the principles of stereocontrol in ring formation are relevant.

Multicomponent Reactions for this compound Analogs

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules. While specific MCRs for the direct synthesis of this compound are not widely reported, the principles can be applied to generate analogous structures.

The Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and an organoboron reagent, is a powerful method for synthesizing amines. nuph.edu.ua This reaction could potentially be adapted to synthesize analogs of this compound by using a suitably substituted boronic acid.

Mechanochemical methods, such as high-speed vibration milling, have been employed in the three-component synthesis of tetrahydroisoquinolines via a Strecker reaction/intramolecular N-alkylation domino sequence. semanticscholar.org This highlights the potential for solvent-free MCRs in synthesizing complex amine structures.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and stereoselectivity of the synthesis of this compound. Key parameters that are often tuned include the choice of catalyst, solvent, temperature, pressure, and the nature of the amine source and reducing agent.

In reductive amination, the concentration of reactants can significantly influence the outcome. For instance, in the hydrogenation of imines catalyzed by iridium complexes, the reaction profiles are strongly dependent on solvent, concentrations, and temperature. nih.gov The addition of the amine product can sometimes minimize induction periods observed in these reactions. nih.gov

For diastereoselective reductions, the temperature can have a profound effect on the stereochemical outcome. Lowering the reaction temperature often leads to higher diastereoselectivity. acs.orggoogle.com The choice of solvent can also play a critical role. For example, in the enantioselective reductive propargylic sulfinamidation, a cosolvent system was found to improve the yield while maintaining high enantioselectivity. acs.org

The following table summarizes key optimization parameters for related reductive amination reactions.

| Parameter | Effect on Reaction | Example System |

| Catalyst | Determines activity, selectivity, and stereochemical outcome. | Ru(OAc)₂{(S)-binap} for high enantioselectivity. acs.org |

| Solvent | Influences reaction rate and solubility of reactants and catalysts. | THF, acetonitrile, etc., can affect the rate of imine hydrogenation. nih.gov |

| Temperature | Affects reaction rate and stereoselectivity. Lower temperatures often favor higher selectivity. | Lowering temperature from RT to 0°C improved enantioselectivity. acs.org |

| Pressure (H₂) | Crucial for catalytic hydrogenation reactions. | Hydrogenation of imines is often performed under H₂ pressure. researchgate.net |

| Amine Source | Can influence the rate of imine formation and the final product. | Ammonium trifluoroacetate used as an effective nitrogen source. acs.org |

| Reducing Agent | The choice of reducing agent dictates chemoselectivity. | NaBH₃CN is selective for imines over ketones. organic-chemistry.org |

Scalability Considerations in this compound Production

The transition from laboratory-scale synthesis to large-scale production presents several challenges, including cost-effectiveness, safety, and the ability to maintain high yield and purity. For the synthesis of this compound, scalability is a key consideration, particularly if the compound has industrial applications.

Catalytic processes are generally preferred for large-scale synthesis due to the use of small amounts of catalyst, which reduces cost and waste. The development of a scalable and stereoselective synthesis of a potent IDO1 inhibitor, which features a substituted cyclohexyl amine, highlights the importance of efficient and robust synthetic routes for pharmaceutical production. acs.org This process was demonstrated on a >100 g scale with excellent stereoselectivity. acs.org

The Petasis reaction has also been shown to be a scalable approach for the synthesis of primary amines, with methods developed for efficient isolation without the need for chromatographic purification. nuph.edu.ua Similarly, a scalable and stereocontrolled total synthesis of axinellamines, which involves complex cyclic amine structures, has been reported on a gram scale. researchgate.net

Enzymatic methods are also gaining traction for scalable amine synthesis due to their high selectivity and mild reaction conditions. However, the cost and stability of the enzyme can be limiting factors.

Mechanistic Investigations of Reactions Involving 1,2,5 Trimethylcyclohexan 1 Amine

Detailed Reaction Mechanisms in Alkylation and Acylation of the Amine Moiety

The amine group of 1,2,5-trimethylcyclohexan-1-amine serves as a potent nucleophile, readily participating in alkylation and acylation reactions. These transformations are fundamental in organic synthesis for building more complex molecular architectures.

Alkylation: The alkylation of this compound with electrophiles like alkyl halides typically proceeds via an SN2 mechanism. msu.edu In this process, the nitrogen atom's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. This direct reaction forms a more substituted amine. msu.edu However, the reaction does not proceed cleanly if a 1:1 stoichiometric ratio is used, as the hydrogen halide produced will protonate unreacted amine, forming an ammonium (B1175870) salt and effectively removing it from the reaction. msu.edu The bulky trimethylcyclohexyl group introduces significant steric hindrance around the nitrogen atom, which can be expected to decrease the reaction rate compared to less hindered primary amines like cyclohexylamine (B46788).

Acylation: Acylation of this compound with reagents such as acid chlorides or anhydrides follows a nucleophilic addition-elimination pathway. msu.edu The amine's nitrogen atom first attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequently, this intermediate collapses, eliminating a leaving group (e.g., a chloride ion) to yield the corresponding N-acyl derivative, an amide. smolecule.com

In related reactions like reductive amination, the initial step involves the nucleophilic attack of the amine on a carbonyl compound (like a ketone) to form a hemiaminal intermediate. nih.gov This intermediate then dehydrates to form a substituted imine, which is subsequently hydrogenated to the final amine product. nih.govcsic.es The formation of this imine intermediate is a critical mechanistic feature in many transformations involving primary amines. csic.es

Stereochemical Control in Nucleophilic Additions and Substitutions

The cyclohexane (B81311) ring of this compound contains multiple stereocenters, making stereochemical control a critical aspect of its reactivity. The spatial arrangement of the three methyl groups dictates the accessibility of the amine's lone pair and influences the trajectory of incoming electrophiles, thereby controlling the stereochemical outcome of reactions.

In nucleophilic additions, the existing chirality of the cyclohexane backbone can direct the approach of reagents to one face of the molecule, leading to diastereoselective product formation. For instance, in reactions analogous to the synthesis of substituted cyclohexylamines, biocatalysts like transaminases have been shown to exhibit high diastereomer selectivity. nih.gov These enzymes can selectively process one diastereomer from a mixture, enabling the production of highly pure stereoisomers through processes like dynamic kinetic resolution, which proceeds via a ketone intermediate. nih.gov

Furthermore, the amine group itself can direct the stereochemistry of subsequent reactions. In catalytic hydrogenations, polar functional groups on a molecule can have an attractive interaction with the surface of a heterogeneous catalyst, a phenomenon known as haptophilicity. researchgate.net This interaction can guide the catalyst to adsorb onto a specific face of the molecule, thereby enforcing the addition of hydrogen from that direction and controlling the stereochemistry of the reduction product. researchgate.net It is plausible that the amine group in this compound or its derivatives could exert such a directing effect in catalytic transformations.

Proton Transfer Dynamics and Acid-Base Reactivity

The acid-base properties of this compound are central to its reactivity, governing its behavior in solution and its role as a catalyst or reactant. The nitrogen atom's lone pair of electrons makes it a Brønsted-Lowry base. msu.edu

The basicity of aliphatic amines like this one is significantly higher than that of aromatic amines. msu.edu This is because the electron pair on the sp³-hybridized nitrogen is localized and readily available for protonation, whereas in aromatic amines, the lone pair is delocalized into the aromatic system, reducing its availability. msu.edu A structurally related compound, 3-aminomethyl-3,5,5-trimethylcyclohexylamine (Isophorone diamine), is characterized as a moderate base with an experimental pKa of approximately 10.4. oecd.org This provides a reasonable estimate for the basicity of this compound.

Proton transfer is a key step in many reactions involving this amine. A crucial dynamic process is the tautomerization between the amine form and an imine form, which involves the movement of a proton. researchgate.net This amine-imine equilibrium is fundamental to reactions that proceed through imine intermediates. researchgate.net Computational studies have shown that the energy barrier for such proton transfers can be significantly lowered by the presence of assisting molecules, such as water, which can facilitate the proton relay. researchgate.net Advanced computational methods, like combined quantum mechanical and molecular mechanical (QM/MM) simulations, can elucidate how the surrounding environment, such as an enzyme's active site, stabilizes specific tautomers through hydrogen bonding interactions, thereby controlling the proton transfer equilibrium. nih.gov

Table 1: Acid-Base Properties of a Structurally Related Trimethylcyclohexylamine Derivative

| Compound | pKa | Basicity Characterization | Source |

|---|---|---|---|

| 3-Aminomethyl-3,5,5-trimethylcyclohexylamine | ~10.4 | Moderate Base | oecd.org |

Transition State Analysis and Kinetic Studies for this compound Transformations

Kinetic studies of reactions involving cyclohexylamines provide insight into reaction rates, mechanisms, and the nature of transition states. In the reductive amination of phenols with cyclohexylamine over metal catalysts, kinetic analysis revealed fractional reaction orders for the reactants, suggesting complex interactions with the catalyst surface. csic.es

Transition state analysis, often aided by computational chemistry, explores the high-energy structures that connect reactants to products. For related chiral amines, density functional theory (DFT) has been used to study the isomerization processes and identify the transition state structures for racemization. researchgate.net This type of analysis provides a molecular-level understanding of the energy barriers that govern reaction kinetics and stereochemical outcomes. researchgate.net

Table 2: Kinetic Parameters for Reductive Amination Involving Cyclohexylamine

| Reactant/Parameter | Catalyst | Observed Reaction Order | Apparent Activation Energy (kJ/mol) | Source |

|---|---|---|---|---|

| H₂ | Pd/C & Rh/C | 0.4 - 0.7 | - | csic.es |

| Cyclohexylamine | Pd/C & Rh/C | ~0.4 | - | csic.es |

| Overall Reaction | Pd/C | - | 37 | csic.es |

| Overall Reaction | Rh/C | - | 10 | csic.es |

Computational Probing of Reaction Pathways

Computational chemistry offers powerful tools for investigating the intricate details of reaction pathways involving complex molecules like this compound. Methods such as Density Functional Theory (DFT) are widely applied to explore molecular structures, reaction mechanisms, and transition states. researchgate.net

DFT calculations can be used to determine the ground-state geometries of different isomers and enantiomers, and to map the potential energy surface for their interconversion. researchgate.net This is particularly valuable for understanding racemization mechanisms, where calculations can identify the preferred reaction pathways and the structures of the associated transition states. researchgate.net

Furthermore, computational models are essential for studying dynamic equilibria, such as the amine-imine tautomerism that is critical for many of its reactions. researchgate.net DFT studies have shown that while such tautomerizations may have high energy barriers in the gas phase, the inclusion of explicit solvent molecules (like water) in the calculation can reveal lower-energy pathways, highlighting the solvent's role as a proton transfer catalyst. researchgate.net For even more complex systems, such as an amine interacting with an enzyme, hybrid QM/MM methods can be employed. nih.gov These simulations treat the reacting core of the molecule with high-level quantum mechanics while the surrounding protein and solvent are handled by molecular mechanics, providing detailed insight into how specific interactions, like hydrogen bonds from amino acid residues, can stabilize certain intermediates or transition states and steer the reaction along a specific path. nih.gov

Structural Elucidation and Conformational Analysis of 1,2,5 Trimethylcyclohexan 1 Amine

Advanced Spectroscopic Characterization for Stereoisomer Differentiation

The unambiguous determination of the complex three-dimensional structure of stereoisomers of 1,2,5-trimethylcyclohexan-1-amine requires a suite of advanced spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and X-ray crystallography are indispensable for assigning specific conformations and differentiating between various stereoisomers.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Assignment

High-field NMR spectroscopy is a premier, non-destructive tool for elucidating the detailed structure and conformational preferences of molecules in solution. For this compound, ¹H and ¹³C NMR would provide a wealth of information regarding the electronic environment, connectivity, and spatial orientation of atoms.

In ¹H NMR, the chemical shift of protons on a cyclohexane (B81311) ring is highly dependent on their orientation. Generally, axial protons are more shielded and appear at a higher field (lower ppm value, ~1.1-1.2 ppm for cyclohexane) compared to their equatorial counterparts, which are deshielded and appear at a lower field (~1.6-1.7 ppm for cyclohexane). nih.govbrainly.com This difference arises from the magnetic anisotropy of C-C single bonds. mriquestions.com At room temperature, rapid chair-flipping of the cyclohexane ring often results in a single, time-averaged signal for the ring protons. youtube.comlibretexts.org However, at low temperatures, this interconversion can be slowed or "frozen-out," allowing for the distinct observation of axial and equatorial proton signals. youtube.com

For this compound, the specific chemical shifts and coupling constants would allow for the assignment of the relative stereochemistry (cis/trans relationships between the substituents). For instance, the coupling constant (J-value) between adjacent protons (vicinal coupling) depends on the dihedral angle between them, which can help distinguish between axial-axial, axial-equatorial, and equatorial-equatorial relationships.

In ¹³C NMR, the chemical shifts of the ring carbons and the methyl substituents are also diagnostic of their conformation. An axial methyl group typically experiences a γ-gauche effect, a steric interaction that causes its carbon signal to be shifted upfield (to a lower ppm value) by about 5-10 ppm compared to an equatorial methyl group. acs.org This upfield shift is a reliable indicator of the axial orientation of a substituent. acs.orgnih.gov The carbon atom of the ring to which the amine group is attached would also show a characteristic downfield shift. libretexts.org

While specific experimental data for this compound is not available, a hypothetical data table illustrates the expected chemical shift regions.

| Proton Type | Expected ¹H Chemical Shift (ppm) | Carbon Type | Expected ¹³C Chemical Shift (ppm) |

| Axial Ring-H | ~ 1.0 - 1.4 | Equatorial -CH₃ | ~ 27 - 36 |

| Equatorial Ring-H | ~ 1.5 - 1.9 | Axial -CH₃ | ~ 10 - 19 |

| -NH₂ | ~ 0.5 - 5.0 (broad) | Ring -C-NH₂ | ~ 50 - 65 |

| Equatorial -CH₃ | ~ 0.9 | Ring -CH-CH₃ | ~ 30 - 40 |

| Axial -CH₃ | ~ 0.9 (slightly upfield) | Other Ring -CH₂- | ~ 20 - 40 |

| Note: These are representative values based on general principles for substituted cyclohexanes and amines. Actual values would depend on the specific stereoisomer and solvent conditions. |

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint" that can be used for identification and structural analysis. These techniques are complementary; IR spectroscopy measures changes in the dipole moment, while Raman spectroscopy detects changes in polarizability. libretexts.org

For this compound, key vibrational modes would include:

N-H Stretching: Primary amines typically show two characteristic absorption bands in the IR spectrum in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. libretexts.org These bands are generally sharper than the O-H bands of alcohols.

C-H Stretching: The stretching vibrations of the C-H bonds of the cyclohexane ring and methyl groups are expected in the 2850-3000 cm⁻¹ region. researchgate.netasianpubs.org

N-H Bending: The scissoring motion of the -NH₂ group usually appears as a broad absorption between 1590 and 1650 cm⁻¹.

C-N Stretching: The C-N stretching vibration typically gives rise to a moderate absorption in the 1000-1250 cm⁻¹ range.

Ring Vibrations: The cyclohexane ring itself has characteristic "breathing" and other skeletal vibrations that appear in the fingerprint region (below 1500 cm⁻¹). ustc.edu.cn

Raman spectroscopy would be particularly useful for observing the symmetric C-C bond vibrations of the cyclohexane skeleton. The differentiation of stereoisomers might be possible by observing subtle shifts in the vibrational frequencies caused by different steric environments in each isomer.

A table of representative vibrational frequencies for the functional groups in this compound is provided below.

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | IR | ~3450 | Medium |

| N-H Symmetric Stretch | IR | ~3350 | Medium |

| C-H Stretch (sp³) | IR, Raman | 2850 - 3000 | Strong (IR), Strong (Raman) |

| N-H Bend (Scissoring) | IR | 1590 - 1650 | Medium to Strong, Broad |

| CH₂/CH₃ Bend | IR, Raman | 1350 - 1470 | Medium |

| C-N Stretch | IR | 1000 - 1250 | Medium |

| Cyclohexane Ring Vibrations | IR, Raman | < 1500 | Variable |

| Note: This table presents typical frequency ranges. The exact position and intensity of peaks can vary based on the specific stereoisomer and its conformation. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can obtain a precise map of electron density and thus determine the exact positions of atoms, bond lengths, and bond angles.

For a compound like this compound, an X-ray crystal structure would unambiguously establish:

The relative stereochemistry of the substituents (e.g., cis or trans).

The conformation of the cyclohexane ring (typically a chair in the ground state).

The precise orientation (axial or equatorial) of the amine and each of the three methyl groups.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group.

While no specific crystal structure data for this compound has been published, data from related cyclohexylamine (B46788) derivatives show that the cyclohexane ring typically adopts a chair conformation. nih.gov The packing of molecules in the crystal is often governed by hydrogen bonds involving the amine functionality. nih.govnih.gov

A hypothetical table of crystallographic parameters is shown below to illustrate the type of data obtained from such an analysis.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.7 |

| b (Å) | ~13.3 |

| c (Å) | ~8.1 |

| β (°) | ~95.0 |

| Volume (ų) | ~930 |

| Z (Molecules/unit cell) | 4 |

| Note: These values are for illustrative purposes and are based on data for other small organic molecules. Actual parameters would need to be determined experimentally. |

Conformational Isomerism and Energy Minima in the Cyclohexane Ring

The cyclohexane ring is not planar. To relieve angle strain and torsional strain, it adopts several non-planar conformations, the most important of which are the chair and boat forms. The chair conformation is significantly more stable than any other, and substituted cyclohexanes exist predominantly in this form. masterorganicchemistry.com

Chair-Boat Interconversions and Axial/Equatorial Preferences

The cyclohexane ring is conformationally mobile, undergoing a "ring-flip" process that interconverts two non-identical chair conformations. During this flip, all axial substituents become equatorial, and all equatorial substituents become axial. pressbooks.pub The boat conformation is a high-energy intermediate in this process.

For a substituted cyclohexane, the two chair conformations are not equal in energy. Substituents generally prefer the more spacious equatorial position over the more sterically hindered axial position. lumenlearning.com An axial substituent experiences unfavorable steric interactions with the two other axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction. pressbooks.publibretexts.orgquimicaorganica.org These interactions are a form of steric strain and destabilize the conformation. The magnitude of this destabilization depends on the size of the substituent. fiveable.me

Substituent Effects on Cyclohexane Conformations

The conformational equilibrium of this compound is determined by the steric demands of its four substituents: three methyl groups and one amino group. The relative stability of any given chair conformation depends on minimizing the number and severity of 1,3-diaxial interactions. The preference for a substituent to occupy the equatorial position is quantified by its "A-value," which is the free energy difference between the axial and equatorial conformations. masterorganicchemistry.comwikipedia.org Larger A-values indicate a stronger preference for the equatorial position.

Methyl Group (-CH₃): The A-value for a methyl group is approximately 1.7 kcal/mol (7.6 kJ/mol). pressbooks.publibretexts.org This reflects significant steric strain from two 1,3-diaxial interactions with hydrogens. utexas.edulibretexts.org

Amino Group (-NH₂): The A-value for an amino group is smaller than that of a methyl group, typically around 1.2-1.6 kcal/mol. Its steric demand is less than a methyl group.

Diastereomeric and Enantiomeric Purity Assessment Techniques

The determination of diastereomeric and enantiomeric purity is a critical aspect of the characterization of this compound, a compound with multiple stereocenters. The spatial arrangement of the methyl groups and the amine functionality on the cyclohexane ring gives rise to several stereoisomers. The assessment of the purity of these isomers is crucial in various scientific and industrial applications. This section details the common analytical techniques employed for this purpose.

The primary methods for assessing the diastereomeric and enantiomeric purity of chiral compounds like this compound are chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These methods utilize chiral stationary phases (CSPs) that interact differently with each stereoisomer, leading to their separation.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation of volatile chiral compounds. For the analysis of amines, it is often necessary to derivatize the compound to improve its volatility and chromatographic behavior. The amine group of this compound can be derivatized, for example, by acylation to form the corresponding trifluoroacetyl (TFA) derivative. This process enhances the volatility and can improve the chiral recognition on the stationary phase.

The separation of the enantiomers is achieved using a capillary column coated with a chiral stationary phase, often a derivatized cyclodextrin (B1172386). gcms.cz These cyclodextrin-based CSPs create a chiral environment where the enantiomers of the derivatized amine can form transient diastereomeric complexes, leading to different retention times. Factors influencing the separation include the type of cyclodextrin derivative, column temperature, and the carrier gas flow rate. wiley.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is another widely used technique for the separation of stereoisomers. Chiral HPLC can be performed in two main modes: using a chiral stationary phase or a chiral mobile phase additive.

For the separation of this compound, HPLC with a chiral stationary phase is the more common approach. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for the resolution of a wide range of chiral compounds, including amines. mdpi.comnih.gov The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. mdpi.com The interactions between the stereoisomers and the CSP are based on a combination of hydrogen bonding, dipole-dipole interactions, and steric effects.

The enantiomeric excess (% ee) of a sample can be calculated from the peak areas of the two enantiomers in the chromatogram.

Research Findings

While specific research focusing exclusively on this compound is limited, studies on the chiral separation of other cyclic amines and related structures provide valuable insights. Research has shown that the choice of the chiral stationary phase and the mobile phase composition are the most critical parameters for achieving baseline separation of enantiomers. mdpi.com For instance, in the separation of other chiral amines, cellulose-based CSPs have demonstrated excellent enantioselectivity. nih.gov The derivatization of the amine can also play a significant role in enhancing the resolution in both GC and HPLC. wiley.com

Below are representative data tables illustrating the type of results obtained from the diastereomeric and enantiomeric purity assessment of a sample of this compound using chiral GC and HPLC.

Table 1: Representative Chiral GC Separation Data for Trifluoroacetylated this compound Enantiomers

| Parameter | Value |

| Column | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin |

| Oven Temperature | 120 °C (isothermal) |

| Carrier Gas | Hydrogen |

| Retention Time (R-enantiomer) | 15.2 min |

| Retention Time (S-enantiomer) | 16.5 min |

| Resolution (Rs) | 2.1 |

| Enantiomeric Excess (% ee) | 98% (S-enantiomer) |

Table 2: Representative Chiral HPLC Separation Data for this compound Enantiomers

| Parameter | Value |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (Diastereomer 1) | 8.7 min |

| Retention Time (Diastereomer 2) | 10.1 min |

| Resolution (Rs) - Diastereomers | 3.5 |

| Retention Time (Enantiomer 1 of Diastereomer 2) | 10.1 min |

| Retention Time (Enantiomer 2 of Diastereomer 2) | 11.8 min |

| Resolution (Rs) - Enantiomers | 2.5 |

| Enantiomeric Excess (% ee) of Diastereomer 2 | 95% (second eluting enantiomer) |

Stereochemical Aspects and Chiral Recognition in 1,2,5 Trimethylcyclohexan 1 Amine

Chiral Centers and Their Absolute Configuration

1,2,5-Trimethylcyclohexan-1-amine possesses three stereogenic centers, also known as chiral centers, at carbons 1, 2, and 5 of the cyclohexane (B81311) ring. A chiral center is a carbon atom bonded to four different groups. mdpi.com The presence of these three chiral centers means that the molecule can exist as a number of stereoisomers. The absolute configuration of each chiral center is designated as either R (from the Latin rectus, meaning right) or S (from the Latin sinister, meaning left) based on the Cahn-Ingold-Prelog (CIP) priority rules.

The assignment process involves prioritizing the four substituents attached to the chiral carbon based on atomic number. For this compound, the substituents on each chiral carbon would be ranked, and the molecule oriented so that the lowest-priority group points away from the viewer. The sequence from the highest to the lowest priority of the remaining three groups determines the configuration. reddit.com Due to the three chiral centers, there are 2³ = 8 possible stereoisomers. These stereoisomers exist as pairs of enantiomers and diastereomers.

Table 1: Chiral Centers in this compound

| Chiral Center | Location on Cyclohexane Ring | Attached Groups |

| C1 | Carbon 1 | -NH₂, -CH₃, -CH(CH₃)-, -CH₂- |

| C2 | Carbon 2 | -CH₃, -CH(NH₂)(CH₃)-, -CH₂-, -H |

| C5 | Carbon 5 | -CH₃, -CH₂-, -CH₂-, -H |

Note: The specific groups for priority assignment depend on the path around the ring.

The determination of the absolute configuration of chiral amines is a critical aspect of stereochemistry. While empirical models based on NMR, such as Mosher's method, have been used, modern approaches often combine experimental data with computational methods like Density Functional Theory (DFT) calculations for more reliable assignments. frontiersin.orgresearchgate.net

Diastereoselectivity and Enantioselectivity in Formation and Reactions

The synthesis of this compound and its derivatives is governed by the principles of diastereoselectivity and enantioselectivity.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of cyclic compounds like this compound, this is often influenced by steric hindrance. For instance, the addition of a reagent to a precursor ketone, such as 2,5-dimethylcyclohexanone (B1332106), would likely occur from the less hindered face of the ring, leading to a predominance of one diastereomer. The choice of reagents and reaction conditions, including the use of specific bases or additives like lithium bromide, can significantly influence the diastereomeric ratio (d.r.) of the products. chemrxiv.org Research on similar systems, such as the synthesis of bedaquiline, has shown that less hindered lithium amide bases can improve both yield and diastereoselectivity in addition reactions to cyclic ketones. chemrxiv.org

Enantioselectivity is the preferential formation of one enantiomer over its mirror image. Achieving high enantioselectivity typically requires the use of chiral catalysts, reagents, or biocatalysts.

Asymmetric Synthesis: Chiral ligands complexed with metals can catalyze reactions to produce an excess of one enantiomer. For example, the asymmetric synthesis of trans-1,2-diaminocyclohexane derivatives has been achieved using chiral α-methylbenzylamine. arkat-usa.org

Biocatalysis: Enzymes are highly effective stereoselective catalysts. Engineered variants of enzymes like cytochrome P450 have been used for the enantioselective C-H functionalization of cyclic amines. rochester.edu Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are also widely used for the kinetic resolution of chiral amines, where one enantiomer reacts faster than the other, leading to the separation of enantiomers. mdpi.com

Resolution Techniques for Enantiomers of this compound

Since the synthesis of this compound often results in a racemic mixture (an equal mixture of enantiomers), resolution techniques are necessary to isolate the individual enantiomers.

Classical Resolution via Diastereomeric Salt Formation: This is a traditional method where the racemic amine is reacted with a chiral resolving agent, typically a chiral acid like tartaric acid or a chiral cyclic phosphoric acid. mdpi.com This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. This difference allows for their separation by fractional crystallization. After separation, the individual diastereomers are treated with a base to regenerate the pure enantiomers of the amine.

Enzymatic Resolution: As mentioned previously, enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture. Lipase-catalyzed acylation is a common method for resolving chiral amines. mdpi.com In a typical process, the racemic amine is reacted with an acyl donor in the presence of a lipase. The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (S-enantiomer) unreacted. The resulting acylated amine and the unreacted amine can then be separated. mdpi.com

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. mz-at.denih.gov This technique is discussed in more detail in the following section.

Table 2: Comparison of Enantiomer Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Crystallization | Formation and separation of diastereomeric salts with different solubilities. mdpi.com | Cost-effective for large-scale separation. | Success is not guaranteed; requires suitable resolving agents and solvents. |

| Enzymatic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. mdpi.com | High enantioselectivity, mild reaction conditions. | Limited to 50% theoretical yield for the unreacted enantiomer; requires screening for a suitable enzyme. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | High separation efficiency, applicable to a wide range of compounds, can be used for analysis and preparation. mz-at.de | High cost of chiral columns and solvents. |

Chiral Discrimination in Spectroscopic and Chromatographic Methods

Distinguishing and quantifying the enantiomers of this compound is essential for quality control and stereochemical studies. Spectroscopic and chromatographic methods are the primary tools for this purpose.

Spectroscopic Methods (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy can be used to differentiate enantiomers by converting them into diastereomers through derivatization with a chiral derivatizing agent (CDA). bates.edunih.gov Agents like Mosher's acid chloride (MTPA-Cl) react with the amine to form diastereomeric amides, which will exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum. frontiersin.orgnih.gov Alternatively, a chiral solvating agent (CSA), such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, can be added to the NMR sample. nih.govnih.gov The CSA forms temporary, diastereomeric complexes with the enantiomers, leading to observable differences in their chemical shifts. nih.gov

Chromatographic Methods (HPLC/SFC): Chiral chromatography is the most widely used method for separating and quantifying enantiomers. mz-at.denih.gov

High-Performance Liquid Chromatography (HPLC): Enantiomers are passed through a column containing a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are very common. mdpi.comnih.gov The enantiomers interact differently with the CSP due to the formation of transient diastereomeric complexes, causing them to travel through the column at different rates and elute at different times. yakhak.org The choice of mobile phase, often a mixture of hexane (B92381) and an alcohol modifier, is crucial for achieving good separation. mdpi.com

Supercritical Fluid Chromatography (SFC): SFC is an alternative to HPLC that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. chromatographyonline.com For separating chiral amines, SFC often provides improved peak shapes and faster analysis times compared to normal-phase HPLC on the same CSP. chromatographyonline.com Additives like acids and bases are often used to improve chiral recognition and peak symmetry. chromatographyonline.com

Table 3: Common Chiral Stationary Phases for Amine Resolution

| CSP Type | Selector | Common Trade Names | Mechanism |

| Polysaccharide-based | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) nih.gov | Chiralcel OD-H, Chiralpak IA/IB/IC, Lux Cellulose mdpi.comyakhak.org | Hydrogen bonding, dipole-dipole, and π-π interactions within chiral grooves of the polysaccharide structure. |

| Cyclodextrin-based | α-, β-, or γ-cyclodextrin nih.gov | Cyclobond | Inclusion complexation where one enantiomer fits better into the chiral cavity of the cyclodextrin (B1172386). |

| Pirkle-type (π-acid/π-base) | e.g., (R,R)-Whelk-O 1 | Whelk-O | π-π interactions, hydrogen bonding, and steric interactions. |

Theoretical and Computational Chemistry of 1,2,5 Trimethylcyclohexan 1 Amine

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized ground state geometries, bond lengths, bond angles, and electronic properties of molecules like 1,2,5-trimethylcyclohexan-1-amine.

DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), can accurately predict the preferred conformations of the cyclohexyl ring. nih.gov For this compound, this involves identifying the most stable chair conformations and the axial or equatorial preferences of the amine and three methyl groups. The calculated geometric parameters typically show strong agreement with experimental data where available, often with discrepancies of only 0.01 Å to 0.03 Å for bond lengths. als-journal.com

Electronic structure analysis through DFT provides critical information on the molecule's reactivity and charge distribution. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. als-journal.com

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Conformer of this compound This table presents hypothetical data representative of typical DFT calculation results.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-N | 1.475 | C2-C1-C6 | 110.5 |

| C1-C2 | 1.542 | N-C1-C2 | 109.8 |

| C1-C6 | 1.541 | C1-C2-C3 | 111.2 |

| C1-CH₃ | 1.539 | C1-N-H | 110.2 |

| N-H | 1.015 | H-N-H | 107.5 |

Table 2: Illustrative DFT-Calculated Electronic Properties for this compound This table presents hypothetical data representative of typical DFT calculation results.

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 1.3 D |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT is excellent for static, ground-state properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can map its conformational landscape, revealing the energy barriers and transition rates between different chair and boat conformations. These simulations model the molecule within a simulated environment, such as a box of water or another solvent, to accurately capture intermolecular interactions. ulisboa.pt

The process involves assigning a force field (e.g., OPLS-AA, CHARMM) to describe the potential energy of the system. The simulation then numerically solves Newton's equations of motion for every atom, tracking their trajectories over time, typically on the nanosecond to microsecond scale. ajchem-a.com

Table 3: Typical Parameters for an MD Simulation of this compound in Water This table presents hypothetical data representative of typical MD simulation parameters.

| Parameter | Value/Description |

| Force Field | OPLS-AA |

| Solvent Model | TIP3P Water |

| Simulation Box | Cubic, 40 Å x 40 Å x 40 Å |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 298 K |

| Pressure | 1 bar |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Reactivity

To study chemical reactions involving this compound in a complex environment like a solution or an enzyme active site, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are highly effective. csus.edu These methods partition the system into two regions: a small, chemically active part (the QM region) where bond-breaking and bond-forming occur, and the larger surrounding environment (the MM region). researchgate.net

For instance, studying the protonation of the amine group in water would involve treating the this compound molecule and a few nearby water molecules with a high-level QM method (like DFT). The rest of the water solvent would be treated with a computationally less expensive MM force field. csus.eduresearchgate.net

This approach allows for the accurate modeling of electronic changes during a reaction while still accounting for the electrostatic and steric influence of the environment. QM/MM simulations can be used to calculate reaction pathways and determine activation energy barriers, providing quantitative insights into reaction kinetics that are beyond the scope of pure MM or gas-phase QM calculations. bioexcel.eunih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental spectra for structure validation. als-journal.com

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and their corresponding intensities can be predicted. For this compound, this would allow for the assignment of characteristic peaks, such as the N-H stretching vibrations (typically 3300-3500 cm⁻¹), C-N stretching, and the various C-H bending and stretching modes of the methyl and cyclohexyl groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method is commonly used within a DFT framework to calculate the NMR shielding tensors. These tensors can be converted into chemical shifts (¹³C and ¹H) that can be directly compared with experimental data, aiding in the structural elucidation of the molecule's various isomers and conformers. als-journal.com

Table 4: Illustrative Comparison of Calculated and Expected Experimental Spectroscopic Data for this compound This table presents hypothetical data to illustrate the correlation between computed and experimental values.

| Data Type | Calculated Value | Expected Experimental Range |

| IR Freq. (N-H stretch) | 3455 cm⁻¹ | 3300-3500 cm⁻¹ |

| IR Freq. (C-N stretch) | 1210 cm⁻¹ | 1020-1250 cm⁻¹ |

| ¹³C NMR Shift (C-N) | 55 ppm | 50-65 ppm |

| ¹H NMR Shift (N-H) | 1.6 ppm | 1.0-2.5 ppm |

Analysis of Bond Dissociation Energies and Stability

The stability of a molecule can be assessed by calculating its bond dissociation energies (BDEs). The BDE is the energy required to homolytically break a specific bond. DFT calculations can provide reliable estimates of BDEs for all bonds within this compound. nih.gov

Analyzing the BDEs helps identify the weakest bond(s) in the molecule, which are the most likely sites for initiating thermal decomposition or radical reactions. For this molecule, key bonds for analysis would include the C-N bond, the C-H bonds at various positions, and the C-C bonds within the ring and involving the methyl groups. A lower BDE indicates a weaker, more labile bond. This information is valuable for understanding the molecule's thermal stability and potential degradation pathways. nih.gov

Table 5: Illustrative Calculated Bond Dissociation Energies (BDEs) for this compound This table presents hypothetical BDE values representative of typical DFT calculations.

| Bond | BDE (kcal/mol) |

| C1-N | 85.5 |

| Cα-H | 98.7 |

| Ring C-C | 88.2 |

| C-CH₃ | 90.1 |

| N-H | 92.4 |

Advanced Derivatization and Functionalization of 1,2,5 Trimethylcyclohexan 1 Amine

Chemo- and Regioselective Transformations of 1,2,5-Trimethylcyclohexan-1-amineThe chemo- and regioselectivity of reactions involving 1,2,5-Trimethylcyclohexan-1-amine are uncharacterized. The interplay of the amine functionality and the stereochemistry of the three methyl groups would present unique challenges and opportunities in directing chemical reactions, but these have not been experimentally explored or reported.

Due to the absence of specific research data, the generation of a thorough, informative, and scientifically accurate article focusing solely on the advanced derivatization and functionalization of this compound is not possible at this time.

Applications of 1,2,5 Trimethylcyclohexan 1 Amine As a Chemical Building Block or Ligand

Use as a Chiral Auxiliary in Asymmetric Synthesis

The presence of chiral centers in 1,2,5-trimethylcyclohexan-1-amine suggests its potential application as a chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction towards the formation of a single stereoisomer of the product. researchgate.netyoutube.com After the desired stereoselective transformation, the auxiliary is cleaved and can ideally be recovered for reuse. youtube.com The steric and electronic properties of the chiral auxiliary play a crucial role in inducing facial selectivity during the reaction.

Despite the inherent chirality of this compound, a thorough review of the scientific literature reveals a notable absence of specific studies detailing its application as a chiral auxiliary in asymmetric synthesis. While numerous chiral amines are employed for this purpose, leading to high diastereoselectivities in reactions such as alkylations, aldol (B89426) additions, and Diels-Alder reactions, there is no documented evidence of this compound being utilized in this capacity. researchgate.netslideshare.net The development and application of new chiral auxiliaries remain an active area of research, and the potential of this compound in this field is yet to be explored and reported.

Role as a Ligand in Metal-Catalyzed Reactions

The primary amine group in this compound provides a coordination site for metal ions, making it a candidate for use as a ligand in metal-catalyzed reactions. Ligands are crucial components of catalytic systems, as their steric and electronic properties can significantly influence the reactivity, selectivity, and stability of the metal catalyst.

Design and Synthesis of this compound-Derived Ligands

The synthesis of ligands derived from primary amines can be achieved through various chemical transformations. For instance, reaction with phosphines can yield aminophosphine (B1255530) ligands, while condensation with carbonyl compounds can lead to Schiff base ligands. These ligand types have been extensively used in a wide range of metal-catalyzed reactions, including cross-coupling reactions, hydrogenations, and hydroformylations.

However, a detailed search of the chemical literature indicates a lack of specific examples of ligands that have been designed and synthesized from this compound. While the general principles of ligand synthesis from primary amines are well-established, their application to this particular substituted cyclohexylamine (B46788) has not been reported.

Influence of Ligand Stereochemistry on Catalytic Performance

The stereochemistry of a chiral ligand is a critical factor in asymmetric catalysis, as it dictates the three-dimensional environment around the metal center and, consequently, the stereochemical outcome of the reaction. The different stereoisomers of a chiral ligand can lead to the formation of enantiomeric or diastereomeric products.

Given the absence of reported ligands derived from this compound, there is no available data on the influence of its stereochemistry on catalytic performance. The potential of its distinct stereoisomers to induce enantioselectivity in metal-catalyzed reactions remains an open area for investigation.

Incorporation into Polymeric Materials and Coatings (e.g., as a monomer for polyamides, polyureas, epoxies)

Primary amines are widely used as monomers or curing agents in the synthesis of various polymers. The two active hydrogens on the primary amine group can react with functional groups such as isocyanates to form polyureas, with carboxylic acid derivatives to form polyamides, or with epoxides to form crosslinked epoxy resins. threebond.co.jppcimag.comnih.gov These materials have a wide range of applications, from high-performance coatings to engineering plastics.

A review of the literature and patent databases does not provide specific examples of this compound being used as a monomer in the production of polyamides or polyureas. The reaction of diamines with diisocyanates is a common method for synthesizing polyureas, and various aliphatic and aromatic diamines are employed for this purpose. nih.govmdpi.com Similarly, the synthesis of polyamides typically involves the condensation of a diamine with a diacid or its derivative.

In the context of epoxy resins, amines function as curing agents (hardeners) that react with the epoxide rings to form a crosslinked polymer network. threebond.co.jppcimag.comresearchgate.net The structure of the amine curing agent significantly affects the properties of the final epoxy material, such as its glass transition temperature, mechanical strength, and chemical resistance. While a variety of cycloaliphatic amines are used as epoxy curing agents, there is no specific mention in the literature of this compound being employed for this purpose. A related compound, isophorone (B1672270) diamine (1-amino-3-aminomethyl-3,5,5-trimethylcyclohexane), is a well-known curing agent for epoxy resins, valued for the properties it imparts to the final coating. google.com

Precursor in the Synthesis of Complex Organic Molecules

Chiral amines are valuable building blocks in the synthesis of complex organic molecules, including pharmaceuticals and natural products. nih.govnih.govrsc.org Their functional group can be readily transformed into other functionalities, and their inherent chirality can be transferred to the target molecule.

An extensive search of the scientific literature did not yield any specific instances where this compound has been used as a precursor in the total synthesis of a complex natural product or as a key intermediate in the synthesis of a pharmaceutical agent. While the structural features of this compound make it a potentially interesting starting material for organic synthesis, its application in this area has not been documented in publicly available research.

Future Research Directions and Unexplored Avenues for 1,2,5 Trimethylcyclohexan 1 Amine

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of substituted cyclohexylamines typically involves methods such as the hydrogenation of aniline (B41778) derivatives or the reductive amination of cyclohexanones. chemicalbook.comprepchem.com Future research into the synthesis of 1,2,5-trimethylcyclohexan-1-amine should focus on developing novel routes with improved efficiency, selectivity, and safety profiles.

One promising avenue is the refinement of reductive amination processes. sciencemadness.org Current methods often rely on harsh reagents and conditions. Future work could explore the use of more efficient and selective reducing agents and catalysts. For instance, the development of chemoselective and stereoselective enzymatic amination platforms could provide a highly efficient route to specific stereoisomers of this compound, a significant challenge in traditional chemical synthesis. researchgate.net

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Enzymatic Reductive Amination | High stereoselectivity, mild reaction conditions, environmentally friendly. | Discovery and engineering of novel amine dehydrogenases or transaminases. acs.orgnih.gov |

| Catalytic Hydrogenation | High yields, potential for scalability. | Development of novel catalysts (e.g., non-precious metal-based) for milder reaction conditions. google.com |

| One-Pot Cascade Reactions | Increased efficiency, reduced waste, and lower operational costs. | Design of multi-catalyst systems that can operate in a single reaction vessel. acs.org |

| Flow Chemistry Synthesis | Improved safety, better control over reaction parameters, potential for automation. | Optimization of reaction conditions and reactor design for continuous production. |

Exploration of New Catalytic Applications

The chiral nature of this compound makes it a prime candidate for use as a chiral ligand or catalyst in asymmetric synthesis. libretexts.org Future research should be directed towards exploring its potential in a variety of catalytic transformations.

A key area of investigation would be its application in asymmetric hydroamination and hydroaminoalkylation reactions. acs.org The development of catalysts based on this compound could enable the enantioselective synthesis of other valuable chiral amines. Additionally, its use as a ligand in transition-metal catalyzed cross-coupling reactions could lead to the development of novel methods for the formation of carbon-nitrogen bonds.

The potential of this compound and its derivatives as organocatalysts should also be explored. Chiral amines have been shown to be effective catalysts for a range of reactions, including Michael additions and Mannich reactions. rsc.org Investigating the catalytic activity of this compound in these and other transformations could open up new avenues for asymmetric synthesis.

Table 2: Potential Catalytic Applications of this compound

| Catalytic Application | Reaction Type | Potential Outcome |

| Asymmetric Ligand | Transition-metal catalyzed reactions (e.g., hydrogenation, cross-coupling). rsc.org | Synthesis of enantiomerically enriched products. |

| Organocatalyst | Michael additions, Mannich reactions, aldol (B89426) reactions. rsc.org | Metal-free asymmetric synthesis. |

| Chiral Auxiliary | Asymmetric synthesis. | Control of stereochemistry in the synthesis of complex molecules. |

| Catalyst for C-H Amination | Direct functionalization of C-H bonds. | Atom-economical synthesis of complex amines. acs.org |

Advanced Understanding of Structure-Reactivity Relationships

A fundamental understanding of the relationship between the three-dimensional structure of this compound and its reactivity is crucial for its rational application in catalysis and synthesis. Future research should employ a combination of experimental and computational methods to elucidate these relationships.

Detailed kinetic and mechanistic studies of reactions involving this compound can provide valuable insights into its reactivity. rsc.org These studies, coupled with computational modeling, can help to identify the key structural features that govern its catalytic activity and selectivity. For example, understanding how the stereochemistry of the methyl groups influences the conformation of the cyclohexyl ring and the accessibility of the amine group is essential. researchgate.net

The development of a systematic library of derivatives of this compound with variations in the substitution pattern would allow for a comprehensive structure-activity relationship (SAR) study. researchgate.net This would enable the fine-tuning of the catalyst structure to achieve optimal performance in specific applications.

Integration with Machine Learning and AI in Chemical Discovery

The integration of machine learning (ML) and artificial intelligence (AI) offers a powerful approach to accelerate the discovery and optimization of new applications for this compound. azorobotics.comrsc.org

In the context of catalysis, ML algorithms can be used to predict the catalytic performance of this compound in various reactions based on its structural features. researchgate.net This can help to identify promising areas for experimental investigation and accelerate the discovery of new catalytic applications. Furthermore, AI can be used to design new catalysts with enhanced activity and selectivity by exploring a vast virtual chemical space. rsc.org

Sustainable and Green Chemistry Approaches in Synthesis and Derivatization

Future research on this compound should be guided by the principles of green chemistry to ensure that its synthesis and application are environmentally sustainable. rsc.orgacs.org

The development of synthetic routes that utilize renewable starting materials and minimize the generation of waste is a key priority. rsc.org This could involve the use of biomass-derived precursors and the development of catalytic reactions with high atom economy. rsc.org The use of greener solvents and reaction conditions, such as water as a solvent and lower reaction temperatures, should also be explored. sciepub.com

Enzymatic and chemoenzymatic cascade reactions offer a particularly promising approach to the sustainable synthesis of chiral amines. acs.org These reactions can be carried out in a single pot, reducing the need for purification steps and minimizing solvent use. The development of recyclable catalysts based on this compound would further enhance the sustainability of its applications. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.